molecular formula C15H11N3O3S B2632408 2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one CAS No. 899946-37-3

2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one

Cat. No.: B2632408
CAS No.: 899946-37-3
M. Wt: 313.33
InChI Key: PJXDWAKMPHNAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical properties that make it an ideal candidate for use in various experiments and studies. In

Scientific Research Applications

Electrochromic Devices

Research on soluble conducting polymers incorporating thiophene and nitrophenyl groups has led to the development of materials suitable for electrochromic devices. Polymers derived from monomers similar in structure to the compound have shown promising electrochromic properties, such as fast switching times and significant contrast ratios, making them potential candidates for applications in smart windows, displays, and adaptive camouflage materials (Variş et al., 2006).

Antitumor Activities

Compounds featuring nitrophenyl and thiophene moieties have been evaluated for their antitumor activities. A novel compound with a structure that includes these functional groups demonstrated high potency against human lung and hepatocellular carcinoma cell lines, suggesting the therapeutic potential of such molecules in cancer treatment (Gomha, Muhammad, & Edrees, 2017).

Environmental Bioremediation

Studies on microbes capable of degrading toxic compounds with nitrophenyl and thiophene structures have highlighted the importance of such organisms in environmental bioremediation. For instance, Ralstonia sp. SJ98 can utilize nitrophenol derivatives as carbon sources, indicating the potential for these microbes to contribute to the degradation of pesticide residues and other pollutants in the environment (Bhushan et al., 2000).

Neonicotinoid Insecticides

Research into neonicotinoid insecticides has produced compounds with thiophene and nitroimino groups, showcasing exceptional insecticidal activity across a broad spectrum of pests. These compounds, including thiamethoxam, offer effective pest control with low application rates, making them suitable for integrated pest management strategies in agriculture (Maienfisch et al., 2001).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoato compounds have been explored as sensitizers for Eu(III) and Tb(III) luminescence. These studies demonstrate the potential for such molecules to enhance the luminescence efficiency of lanthanide ions, suggesting applications in the development of luminescent materials for lighting, displays, and bioimaging (Viswanathan & Bettencourt-Dias, 2006).

Mechanism of Action

    Target of action

    Nitrophenyl compounds, thiophenes, and pyridazines have been found to interact with a variety of biological targets, including enzymes, receptors, and DNA . .

    Mode of action

    The mode of action of these compounds can vary widely depending on their specific structure and the biological target they interact with . Without specific information, it’s difficult to say how “2-[(3-Nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one” interacts with its targets.

    Biochemical pathways

    Nitrophenyl compounds, thiophenes, and pyridazines can affect a variety of biochemical pathways, depending on their specific targets

    Result of action

    The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects . Without specific information, it’s difficult to say what the effects of “this compound” would be.

Properties

IUPAC Name

2-[(3-nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-15-7-6-13(14-5-2-8-22-14)16-17(15)10-11-3-1-4-12(9-11)18(20)21/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXDWAKMPHNAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.